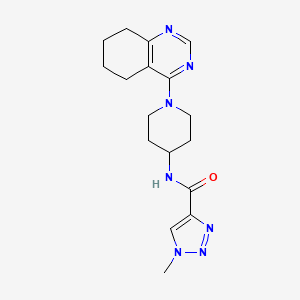

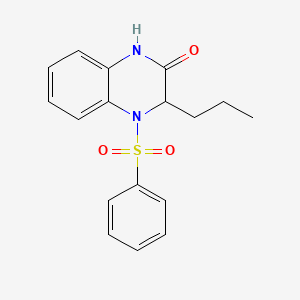

4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

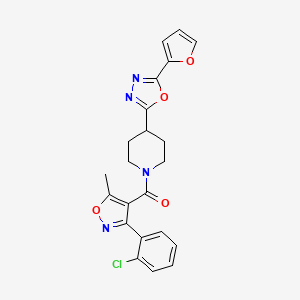

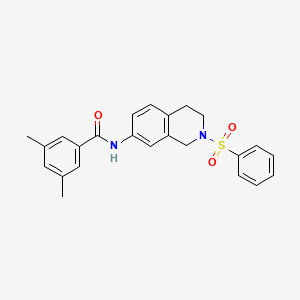

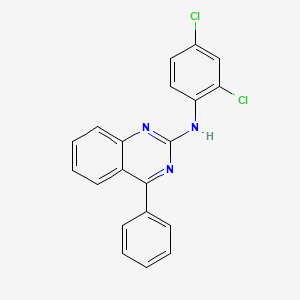

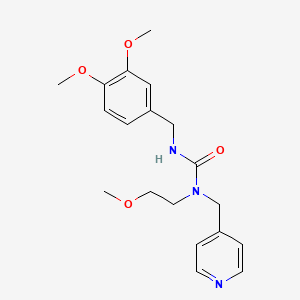

The compound “4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone” is likely a quinoxalinone derivative. Quinoxalinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In this case, the elements are carbon, hydrogen, nitrogen, and oxygen. The phenylsulfonyl group attached to the quinoxalinone ring could potentially alter the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The phenylsulfonyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenylsulfonyl group and the quinoxalinone ring. The phenylsulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenylsulfonyl group and the quinoxalinone ring. For example, the compound could potentially have a high boiling point due to the presence of the sulfonyl group .科学的研究の応用

Novel Quinolinone Structures and Applications

Quinolinones, including compounds like 4-(phenylsulfonyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone, are of significant interest due to their utility in various fields such as pharmacy, medicine, physics, and engineering. They are recognized for their ability to adapt molecular structures with different ligands, making them versatile for a range of applications (Michelini et al., 2019).

Synthesis and Anticancer Properties

Recent research has investigated the anticancer potential of quinolinone compounds. A study synthesized 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones with various substituents and tested their cytotoxic activity on cancer cell lines, revealing promising anticancer effects (Jaskulska et al., 2022).

Biocatalytic Synthesis

An innovative approach for synthesizing quinoxalinones involves a biocatalytic method using lemon juice as a solvent and catalyst. This environmentally friendly technique offers a clean and efficient way to create these compounds, demonstrating their potential in sustainable chemistry (Petronijević et al., 2017).

Structural Analysis

The structural properties of sulfonamide-dihydroquinolinone compounds have been studied through experimental and theoretical approaches. This research provides insight into the molecular structure and intermolecular interactions of these compounds, essential for understanding their potential applications (Moreira et al., 2019).

作用機序

Target of Action

It’s known that indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that indole derivatives can influence a variety of biochemical pathways . For instance, they can interfere with the synthesis of essential proteins or enzymes, disrupt cell signaling pathways, or alter the balance of reactive oxygen species, leading to various downstream effects.

Pharmacokinetics

A related compound, sam-760, was predominantly metabolized by cyp3a in liver microsomes and recombinant cytochrome p450 (p450) isozymes . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its targets.

Result of Action

Based on the known effects of similar compounds, it’s plausible that this compound could lead to changes in cellular function, gene expression, or signal transduction pathways, resulting in the observed biological activities .

将来の方向性

特性

IUPAC Name |

4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-8-16-17(20)18-14-11-6-7-12-15(14)19(16)23(21,22)13-9-4-3-5-10-13/h3-7,9-12,16H,2,8H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZPLHYTOQQXAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332529 |

Source

|

| Record name | 4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009526-41-3 |

Source

|

| Record name | 4-(benzenesulfonyl)-3-propyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)

![Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2372865.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2372869.png)

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2372871.png)

![ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372875.png)

![[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B2372876.png)

![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)